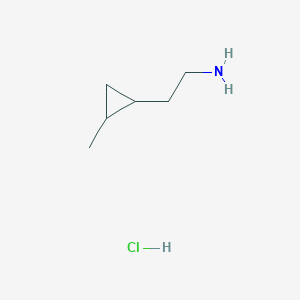
2-(2-Methylcyclopropyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-Methylcyclopropyl)ethanamine hydrochloride is not directly discussed in the provided papers. However, related compounds and their chemical behavior can offer insights into the properties and potential synthesis routes for this compound. For instance, the synthesis of related cyclopropane-containing compounds is explored in the context of constructing spirocyclopropane anellated heterocycles , and the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid . These studies suggest that cyclopropane derivatives can be synthesized and manipulated through various chemical reactions.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex, involving multiple steps and reagents. For example, the paper on the synthesis of various spirocyclopropane anellated heterocycles demonstrates the use of solid base and dichloromethane under phase transfer catalysis to react methyl 2-chloro-2-cyclopropylidenacetate with different nucleophiles. This suggests that similar methodologies could potentially be applied to synthesize the 2-(2-Methylcyclopropyl)ethanamine hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and unique reactivity to these molecules. The crystal structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride provides an example of how the cyclopropane ring can influence the overall molecular conformation and how it interacts with counterions like chloride. This information can be valuable when predicting the structure of 2-(2-Methylcyclopropyl)ethanamine hydrochloride.
Chemical Reactions Analysis
Cyclopropane-containing compounds participate in various chemical reactions due to the ring strain and the presence of functional groups. The papers discuss reactions such as 1,3-dipolar cycloaddition , and ring cleavage followed by esterification . These reactions are indicative of the reactivity of cyclopropane rings and the potential transformations that 2-(2-Methylcyclopropyl)ethanamine hydrochloride might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2-Methylcyclopropyl)ethanamine hydrochloride are not directly reported, related compounds provide some context. For instance, the multifunctional biocide 2-(Decylthio)ethanamine hydrochloride exhibits broad-spectrum antimicrobial activity and corrosion inhibition, suggesting that the introduction of different substituents on the ethanamine structure can significantly alter the compound's properties. Additionally, the crystal structure analysis of similar compounds can give clues about the solubility, melting point, and stability of 2-(2-Methylcyclopropyl)ethanamine hydrochloride.
Applications De Recherche Scientifique
Biocide and Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been identified as a multifunctional biocide effective in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Branched Tryptamines : The compound has been used in the synthesis of branched tryptamines, important in the development of pharmaceuticals. Specifically, it has been effective in creating derivatives with aryl groups in the α-position to the amino group (Salikov et al., 2017).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine : 2-(4-Azulenyl)ethanamine derivatives, synthesized using compounds structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have shown potential as nonbenzenoid analogs of biologically active amines. These compounds exhibited enzyme inhibition properties, particularly against cyclic AMP-phosphodiesterase (Kurokawa, 1983).
DNA Binding and Nuclease Activity : Cu(II) complexes of certain tridentate ligands, which may include derivatives of 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been studied for their DNA binding and nuclease activity. These complexes have shown potential in causing minor structural changes in DNA, indicating their relevance in biochemical and medicinal research (Kumar et al., 2012).
Enzyme Inhibition in Medical Research : Bromophenol derivatives with a cyclopropyl moiety, structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds have implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene Inhibition in Plant Growth : 1-Methylcyclopropene, a compound related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been used as an ethylene inhibitor in various fruits, vegetables, and floriculture crops. This regulator aids in understanding the role of ethylene in plants and can modify respiration, ethylene production, and other aspects vital for plant growth and preservation (Blankenship & Dole, 2003).
Propriétés
IUPAC Name |
2-(2-methylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELMPJACZAPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylcyclopropyl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2508888.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
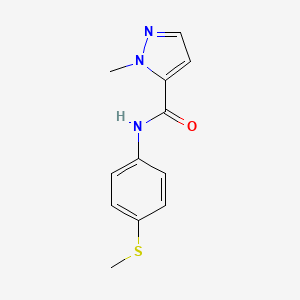
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
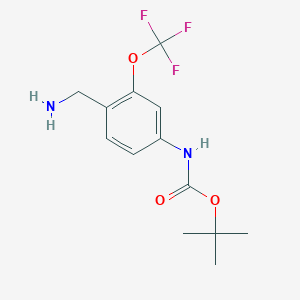
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
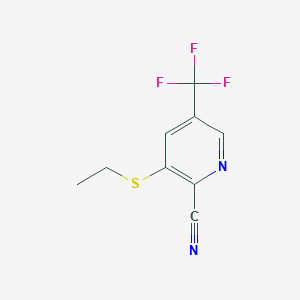

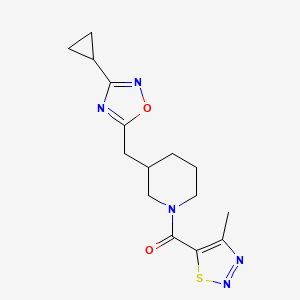
![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)
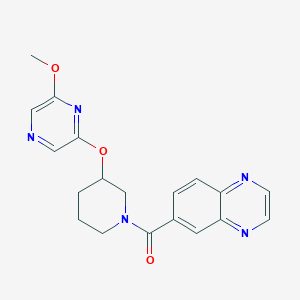
![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)